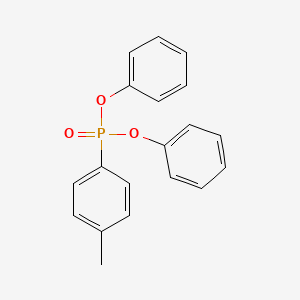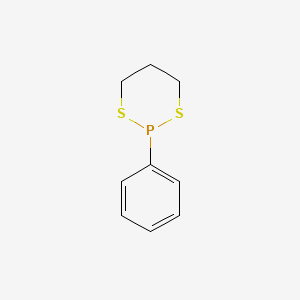
Hexadecyl(methoxycarbonyl)propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl(methoxycarbonyl)propanedioate is a chemical compound that belongs to the class of esters It is characterized by a long hexadecyl chain attached to a propanedioate group, which includes a methoxycarbonyl functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl(methoxycarbonyl)propanedioate typically involves the esterification of propanedioic acid derivatives with hexadecanol. One common method is the reaction of propanedioic acid with methanol to form methoxycarbonylpropanedioic acid, followed by esterification with hexadecanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as distillation and crystallization, further enhances the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl(methoxycarbonyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl(methoxycarbonyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable micelles and liposomes.
Medicine: Research is ongoing to explore its potential as a prodrug, where it can be metabolized into active pharmaceutical ingredients in the body.
Industry: It is used in the formulation of surfactants and emulsifiers in various industrial processes.
Mecanismo De Acción
The mechanism of action of Hexadecyl(methoxycarbonyl)propanedioate involves its interaction with biological membranes. The long hexadecyl chain allows the compound to integrate into lipid bilayers, altering membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can facilitate the transport of therapeutic agents across cell membranes. The methoxycarbonyl group can undergo hydrolysis in the body, releasing active metabolites that exert their effects through specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecane: A simple alkane with a similar long carbon chain but lacks the ester functional group.
Hexadecanethiol: Contains a thiol group instead of an ester, used in the formation of self-assembled monolayers.
Cetyl palmitate: An ester with a similar long carbon chain but different functional groups.
Uniqueness
Hexadecyl(methoxycarbonyl)propanedioate is unique due to its combination of a long hydrophobic chain and a reactive ester group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications, particularly in the fields of drug delivery and material science.
Propiedades
Número CAS |
59810-20-7 |
|---|---|
Fórmula molecular |
C21H36O6-2 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
2-hexadecyl-2-methoxycarbonylpropanedioate |
InChI |
InChI=1S/C21H38O6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(18(22)23,19(24)25)20(26)27-2/h3-17H2,1-2H3,(H,22,23)(H,24,25)/p-2 |
Clave InChI |
YCGWUQZSSVNTAQ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCCCCCCCC(C(=O)[O-])(C(=O)[O-])C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide, N,N'-[(4-bromophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14620680.png)
![12-Methylbicyclo[9.3.1]pentadec-11-en-15-one](/img/structure/B14620695.png)
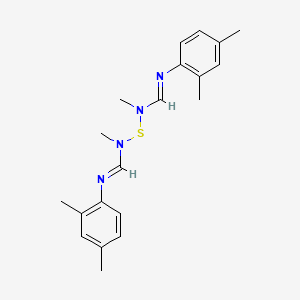
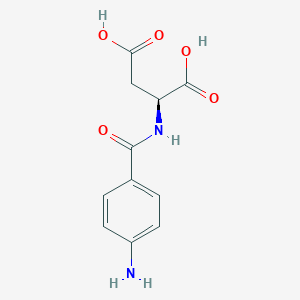
![1-Phenyl-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14620713.png)
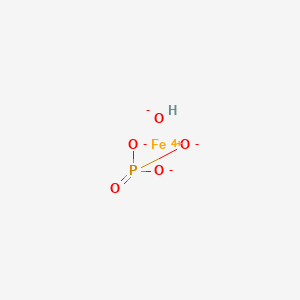
![10-Phenyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B14620721.png)
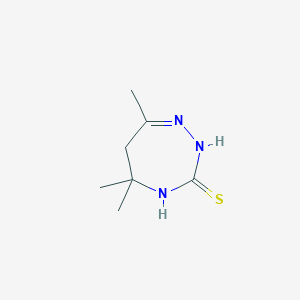
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-2-methylbutanoate](/img/structure/B14620730.png)
![8-Methoxy-1,3,7-trimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14620732.png)

![3-Methoxy-6-[3-(pyridin-3-yl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14620752.png)
